2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBT-MERCAPTO and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MBT-MERCAPTO is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various cellular targets, including enzymes and receptors. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
MBT-MERCAPTO has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been found to possess antioxidant properties, which protect cells from oxidative stress. Furthermore, MBT-MERCAPTO has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MBT-MERCAPTO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to possess various biological activities, making it a promising candidate for drug development. However, there are also limitations associated with its use in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects fully.
Zukünftige Richtungen
There are several future directions for the study of MBT-MERCAPTO. One potential direction is the development of MBT-MERCAPTO-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to understand its mechanism of action fully. Finally, the synthesis of novel derivatives of MBT-MERCAPTO may lead to the discovery of compounds with improved biological activities.
Synthesemethoden
The synthesis of MBT-MERCAPTO involves the reaction of 2-chloroethyl ether with 2-mercapto-1,3-benzothiazole in the presence of a base, followed by the reaction with 2-methoxyphenol. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
MBT-MERCAPTO has been widely studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for drug development in various fields.
Eigenschaften
CAS-Nummer |
5838-27-7 |
---|---|
Molekularformel |
C16H15NO2S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S2/c1-18-13-7-3-4-8-14(13)19-10-11-20-16-17-12-6-2-5-9-15(12)21-16/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
GSYHIBMIYXGVIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.